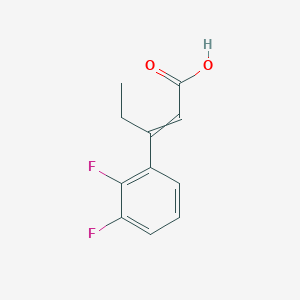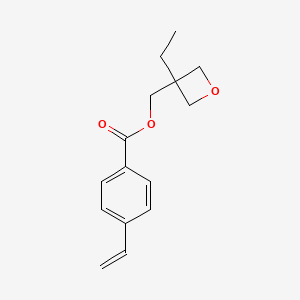![molecular formula C9H16O4 B14203019 3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane CAS No. 917906-21-9](/img/structure/B14203019.png)
3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Dimethyl-1,5,7,11-tetraoxaspiro[55]undecane is a spiro compound characterized by its unique structure, which includes a spiro center connecting two cyclic ethers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane typically involves the reaction of appropriate diols with formaldehyde under acidic conditions. The reaction proceeds through the formation of cyclic intermediates, which then undergo spirocyclization to yield the desired product .
Industrial Production Methods
化学反応の分析
Types of Reactions
3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols .
科学的研究の応用
3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Materials Science: The compound is utilized in the development of advanced materials, including low-shrinkage dental adhesives.
Biomedicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility and stability.
作用機序
The mechanism by which 3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane exerts its effects is primarily through its ability to form stable spirocyclic structures. These structures can interact with various molecular targets, including enzymes and receptors, to modulate biological pathways. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
3,9-Diethyl-1,5,7,11-tetraoxaspiro[5.5]undecane: Similar in structure but with ethyl groups instead of methyl groups.
3,9-Divinyl-1,5,7,11-tetraoxaspiro[5.5]undecane: Contains vinyl groups, making it more reactive in polymerization reactions.
1,3-Dioxane and 1,3-Dithiane Derivatives: These compounds share the spirocyclic framework but differ in the heteroatoms present in the rings.
Uniqueness
3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane is unique due to its specific methyl substitutions, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring stability and specific reactivity profiles .
特性
CAS番号 |
917906-21-9 |
|---|---|
分子式 |
C9H16O4 |
分子量 |
188.22 g/mol |
IUPAC名 |
3,9-dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C9H16O4/c1-7-3-10-9(11-4-7)12-5-8(2)6-13-9/h7-8H,3-6H2,1-2H3 |
InChIキー |
OHXANKBRSVDBGL-UHFFFAOYSA-N |
正規SMILES |
CC1COC2(OC1)OCC(CO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)
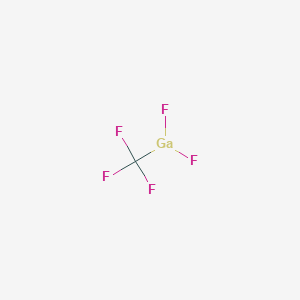
![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
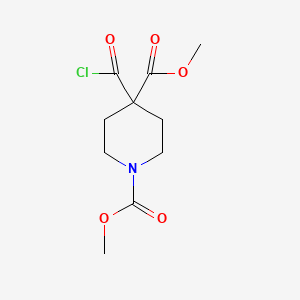
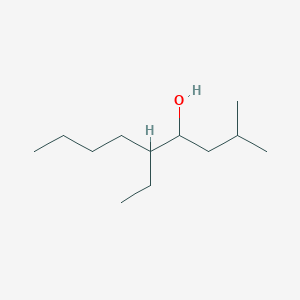

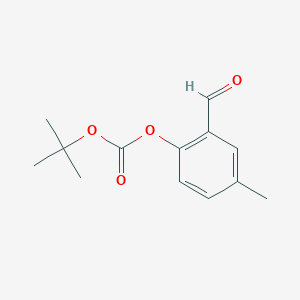
![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
